Methyl Bicyclo[3.1.0]hexane-6-carboxylate

Conformational Analysis Computational Chemistry Molecular Modeling

Methyl bicyclo[3.1.0]hexane-6-carboxylate (CAS 90199-02-3, C8H12O2, MW 140.18 g/mol) is a conformationally restricted bicyclic ester featuring a fused cyclopropane ring. This strained bicyclo[3.1.0]hexane core imparts unique structural rigidity and well-defined spatial orientation, which distinguishes it from flexible monocyclic or acyclic analogs and makes it a valuable building block in medicinal chemistry and chemical biology, particularly for probing receptor binding conformations and improving target selectivity.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 90199-02-3
Cat. No. B1273406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Bicyclo[3.1.0]hexane-6-carboxylate
CAS90199-02-3
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2C1CCC2
InChIInChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3
InChIKeySOHLDDNHSFAQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Bicyclo[3.1.0]hexane-6-carboxylate (CAS 90199-02-3) – A Versatile Bicyclic Scaffold for Conformationally Constrained Drug Discovery


Methyl bicyclo[3.1.0]hexane-6-carboxylate (CAS 90199-02-3, C8H12O2, MW 140.18 g/mol) is a conformationally restricted bicyclic ester featuring a fused cyclopropane ring [1]. This strained bicyclo[3.1.0]hexane core imparts unique structural rigidity and well-defined spatial orientation, which distinguishes it from flexible monocyclic or acyclic analogs and makes it a valuable building block in medicinal chemistry and chemical biology, particularly for probing receptor binding conformations and improving target selectivity [2].

Why Generic Substitution Fails for Methyl Bicyclo[3.1.0]hexane-6-carboxylate (CAS 90199-02-3): The Critical Role of Conformational Restriction


Simple substitution of methyl bicyclo[3.1.0]hexane-6-carboxylate with other bicyclic or monocyclic esters is not chemically or pharmacologically equivalent. The fused cyclopropane ring in the bicyclo[3.1.0]hexane scaffold imposes a unique conformational lock, forcing the attached functional groups into specific spatial orientations that are fundamentally different from more flexible cyclohexane, cyclopentane, or acyclic analogs [1]. This conformational pre-organization can drastically alter molecular recognition, leading to changes in receptor binding affinity and selectivity that cannot be predicted from the structure of less constrained analogs. Furthermore, the strain energy of the cyclopropane ring imparts distinct reactivity under acidic and basic conditions, leading to different reaction outcomes that would not be observed with simple cycloalkane carboxylates [2]. Therefore, assuming functional interchangeability without empirical data can lead to synthetic failure or loss of biological activity.

Quantitative Differentiation Guide for Methyl Bicyclo[3.1.0]hexane-6-carboxylate (CAS 90199-02-3)


Enhanced Conformational Stability of Boat vs. Chair Conformer in Bicyclo[3.1.0]hexane Systems

Ab initio molecular orbital calculations demonstrate that for bicyclo[3.1.0]hexane derivatives, the boat conformer is more stable than the chair conformer [1]. This is in stark contrast to monocyclic cyclohexane systems, where the chair conformer is significantly more stable than the boat by approximately 5.5-7.0 kcal/mol. This inversion of conformational preference is a direct result of the fused cyclopropane ring and its associated strain and orbital interactions [1].

Conformational Analysis Computational Chemistry Molecular Modeling

Distinct Chemical Reactivity: Condition-Dependent Regioselective Ring Opening of the Bicyclo[3.1.0]hexane Core

Methanolysis of an activated bicyclo[3.1.0]hexane system (with a ketone and an ester on the cyclopropane) shows highly condition-dependent selectivity [1]. Under acidic conditions, the reaction yields primarily or exclusively a 4-methoxycyclohexane derivative. In contrast, under basic conditions, the major product is a 3-methoxymethylcyclopentanone derivative [1]. This demonstrates that the reactivity of the bicyclo[3.1.0]hexane core can be steered to yield distinct structural frameworks based on pH, a level of control not available with simpler, non-activated cycloalkane esters.

Synthetic Methodology Organic Chemistry Reaction Selectivity

High-Yielding and Highly Stereoselective Synthetic Access to the Bicyclo[3.1.0]hexane Scaffold

The synthesis of bicyclo[3.1.0]hexane-6-carboxylate derivatives via addition of ethyl or tert-butyl diazoacetates to substituted cyclopentenes proceeds with high efficiency [1]. The reaction yields the desired exo,exo-diastereomers in 39-63% isolated yield, with the overall yield for the exo-3-carboxyl(aryl)bicyclo[3.1.0]hexane-6-carboxylates ranging from 54-90% [1]. This demonstrates that the bicyclo[3.1.0]hexane core can be constructed with high stereocontrol and good to excellent yields, making it a practical and scalable synthetic target for procurement and further derivatization.

Stereoselective Synthesis Cyclopropanation Reaction Yield

Conformational Locking as a Strategy for Achieving High A3 Adenosine Receptor Selectivity

A study on bicyclo[3.1.0]hexane-based nucleoside ligands for the adenosine A3 receptor (A3AR) identified a potent derivative, compound 30, which displayed a Ki of 0.38 μM and high selectivity for the A3AR over other P1 receptor subtypes [1]. A subset of these compounds was also shown to have no off-target activity at the P2Y1 receptor [1]. This contrasts with many flexible adenosine analogs that often exhibit poor selectivity among the A1, A2A, A2B, and A3 receptors. The rigid bicyclo[3.1.0]hexane scaffold is instrumental in achieving this improved selectivity profile.

Medicinal Chemistry GPCR Receptor Pharmacology

Improved Aqueous Solubility and In Vivo Bioavailability for Bicyclo[3.1.0]hexane-Based Antagonists

In the development of NPY1 receptor antagonists, heterocyclic modifications to a bicyclo[3.1.0]hexane core (Compound 2) yielded analogs 9 and 10 with comparable Y1 binding potency but significantly improved aqueous solubility [1]. Crucially, Compound 9 demonstrated in vivo efficacy by reducing spontaneous nocturnal food intake in a rat model after intraperitoneal dosing, and was also shown to be orally bioavailable and brain penetrant [1]. This represents a significant advancement over the parent compound and highlights how the bicyclo[3.1.0]hexane scaffold can be successfully optimized for desirable drug-like properties.

Drug Development Pharmacokinetics Neuropeptide Y

Use of Bicyclo[3.1.0]hexane Core as a Key Intermediate in Prostaglandin Synthesis

Bicyclo[3.1.0]hexane derivatives have been established as key intermediates in the synthesis of complex bioactive molecules, notably prostaglandins F1α and F1β [1]. This patent-protected route demonstrates that the bicyclo[3.1.0]hexane core is not merely a theoretical scaffold but a proven, industrially relevant building block for constructing high-value pharmaceuticals. Its unique strained geometry facilitates specific bond disconnections and rearrangements that are central to the prostaglandin synthetic pathway, a feature not replicable by simpler cycloalkane or linear intermediates.

Synthetic Chemistry Pharmaceutical Intermediates Prostaglandins

Key Application Scenarios for Methyl Bicyclo[3.1.0]hexane-6-carboxylate (CAS 90199-02-3) in Drug Discovery


Design of Conformationally Restricted GPCR Ligands

The bicyclo[3.1.0]hexane scaffold is ideal for creating rigid analogs of flexible neurotransmitters or signaling molecules. As evidenced by its application in NPY1 receptor antagonists [1] and adenosine A3 receptor ligands [2], this core enforces a specific conformation that can lead to improved binding affinity and, more importantly, enhanced receptor subtype selectivity compared to flexible counterparts. This is crucial for developing safer drugs with fewer off-target effects.

Synthesis of Carbocyclic Nucleoside Analogs

The bicyclo[3.1.0]hexane framework serves as a valuable template for designing conformationally locked carbocyclic nucleosides [1]. This application leverages the scaffold's ability to mimic the furanose ring in nucleosides while locking it into a specific North or South conformation. Such rigidity is critical for probing enzyme active sites and developing potent antiviral and anticancer agents, as it removes the entropic penalty of binding and can lead to increased potency and selectivity.

Advanced Intermediate for Complex Natural Product Synthesis

Due to its unique and predictable reactivity under different conditions [1] and its established role in synthesizing complex molecules like prostaglandins [2], methyl bicyclo[3.1.0]hexane-6-carboxylate is a powerful intermediate for total synthesis. Its ability to undergo condition-dependent ring opening or rearrangement provides chemists with strategic disconnections to build complex molecular architectures, offering routes to molecules that are difficult to access via other methods.

Development of CNS-Penetrant Drug Candidates

The successful optimization of a bicyclo[3.1.0]hexane-based NPY1 antagonist to achieve oral bioavailability and brain penetration [1] demonstrates the scaffold's suitability for CNS drug discovery. The rigid core can provide a favorable balance of lipophilicity (XLogP3 of the parent ester is 1.8 [2]) and molecular weight (140.18 g/mol [2]), which are key parameters for passive diffusion across the blood-brain barrier, making it an attractive starting point for neurological and psychiatric drug programs.

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